molecular formula C22H34N2O7 B5105120 2,6-Dimethoxy-4-[[4-(3-methylcyclohexyl)piperazin-1-yl]methyl]phenol;oxalic acid

2,6-Dimethoxy-4-[[4-(3-methylcyclohexyl)piperazin-1-yl]methyl]phenol;oxalic acid

Cat. No.: B5105120
M. Wt: 438.5 g/mol
InChI Key: XVNRTRMECOMZIQ-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-[[4-(3-methylcyclohexyl)piperazin-1-yl]methyl]phenol;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy groups, a piperazine ring, and a phenolic moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[[4-(3-methylcyclohexyl)piperazin-1-yl]methyl]phenol typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2,6-dimethoxyphenol with a suitable piperazine derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[[4-(3-methylcyclohexyl)piperazin-1-yl]methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic moiety can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.

    Substitution: The methoxy groups and the piperazine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,6-Dimethoxy-4-[[4-(3-methylcyclohexyl)piperazin-1-yl]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[[4-(3-methylcyclohexyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic moiety can participate in hydrogen bonding and electron transfer reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-4-methylphenol: Shares the methoxy and phenolic groups but lacks the piperazine ring.

    4-Methyl-2,6-dimethoxyphenol: Similar structure but with different substituents on the aromatic ring.

    DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride): Used for activation of carboxylic acids, particularly for amide synthesis.

Uniqueness

The uniqueness of 2,6-Dimethoxy-4-[[4-(3-methylcyclohexyl)piperazin-1-yl]methyl]phenol lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the piperazine ring, in particular, enhances its potential for biological activity and therapeutic applications compared to similar compounds.

Properties

IUPAC Name

2,6-dimethoxy-4-[[4-(3-methylcyclohexyl)piperazin-1-yl]methyl]phenol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3.C2H2O4/c1-15-5-4-6-17(11-15)22-9-7-21(8-10-22)14-16-12-18(24-2)20(23)19(13-16)25-3;3-1(4)2(5)6/h12-13,15,17,23H,4-11,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNRTRMECOMZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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